
Etonogestrel-d7 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etonogestrel-d7 (Major), also known as Etonogestrel-d7 (Major), is a useful research compound. Its molecular formula is C₂₂H₂₁D₇O₂ and its molecular weight is 331.5. The purity is usually 95%.
BenchChem offers high-quality Etonogestrel-d7 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etonogestrel-d7 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hormonal Contraception
Etonogestrel is widely recognized for its efficacy in preventing pregnancy. As a component of various contraceptive methods, including subdermal implants and intravaginal rings, its deuterated form, etonogestrel-d7, is utilized in research to study pharmacokinetics and drug interactions.
Case Study: Long-Acting Contraceptive Formulations
Recent studies have investigated the use of etonogestrel-d7 in developing long-acting multipurpose prevention technologies (MPTs). For instance, research demonstrated the feasibility of combining etonogestrel with antiretrovirals like dolutegravir or cabotegravir in biodegradable injectable formulations that provide sustained release for up to 90 days. These formulations aim to enhance user compliance by reducing the frequency of administration while simultaneously offering protection against sexually transmitted infections (STIs) and unintended pregnancies .
Pharmacokinetic Studies
The application of etonogestrel-d7 extends into pharmacokinetics, where it serves as an internal standard in analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method allows for the simultaneous quantification of etonogestrel and its metabolites in biological samples.
Case Study: Bioequivalence Studies
A significant study employed UPLC-MS/MS to assess the bioequivalence of etonogestrel and ethinyl estradiol formulations. The use of etonogestrel-d7 as an internal standard facilitated accurate measurements, leading to reliable pharmacokinetic profiles essential for regulatory submissions . The study confirmed that the formulation met the required standards for therapeutic equivalence, showcasing the importance of etonogestrel-d7 in clinical research.
Investigating Non-Contraceptive Therapeutic Uses
Emerging research suggests that etonogestrel may have applications beyond contraception, particularly in gynecological conditions such as endometrial hyperplasia and uterine leiomyomas.
Case Study: Treatment of Atypical Hyperplasia
In a clinical review involving post-menopausal women with atypical hyperplasia, the levonorgestrel-releasing intrauterine device (IUD) was evaluated for its therapeutic efficacy. The findings indicated a significant response rate among patients treated with levonorgestrel, suggesting that similar formulations incorporating etonogestrel could be beneficial in managing endometrial conditions . This highlights the potential of etonogestrel-d7 in exploring new therapeutic avenues.
Comparative Data Table
Application Area | Methodology/Study Type | Key Findings |
---|---|---|
Hormonal Contraception | Long-acting injectable formulations | Sustained release for 90 days; dual protection |
Pharmacokinetics | UPLC-MS/MS bioequivalence studies | Accurate quantification; met equivalence standards |
Non-Contraceptive Therapeutics | Clinical reviews on IUD efficacy | Significant response in atypical hyperplasia cases |
属性
分子式 |
C₂₂H₂₁D₇O₂ |
---|---|
分子量 |
331.5 |
同义词 |
(17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-d7; 3-Ketodesogestrel-d7; 3-Oxodesogestrel-d7; Org-3236-d7; Implanon-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。